2-(2,5-Dimethyl-7-pentafluoroethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
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Overview
Description
2-(2,5-Dimethyl-7-pentafluoroethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and cytotoxic properties . The unique structure of this compound, featuring a pentafluoroethyl group, enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-7-pentafluoroethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with readily available derivatives of 2,3-diaminopyridine, which are produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine.
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, activated by the nitro group.
Reduction: The nitro group is reduced to form the required derivative of 2,3-diaminopyridine.
Cyclization: The 2,3-diaminopyridine derivative undergoes cyclization to form the imidazo[4,5-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-7-pentafluoroethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the imidazo[4,5-b]pyridine core, which can exhibit different biological activities.
Scientific Research Applications
2-(2,5-Dimethyl-7-pentafluoroethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-7-pentafluoroethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: This compound is also an angiotensin II receptor antagonist but lacks the pentafluoroethyl group, which may affect its stability and activity.
Imidazo[4,5-b]pyridine derivatives: Various derivatives with different substituents exhibit a range of biological activities, including antiviral, antimicrobial, and cytotoxic properties.
Uniqueness
The presence of the pentafluoroethyl group in 2-(2,5-Dimethyl-7-pentafluoroethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol enhances its chemical stability and biological activity, making it a unique and valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H12F5N3O |
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Molecular Weight |
309.23 g/mol |
IUPAC Name |
2-[2,5-dimethyl-7-(1,1,2,2,2-pentafluoroethyl)imidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C12H12F5N3O/c1-6-5-8(11(13,14)12(15,16)17)9-10(18-6)20(3-4-21)7(2)19-9/h5,21H,3-4H2,1-2H3 |
InChI Key |
DFNJQNBMVHUINJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=N2)C)CCO)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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